Molecular Weight and Scaffold Extension: A 1.8-Fold Increase Over Levetiracetam Enables Distinct Target Interactions
The molecular weight of N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]butanamide is 306.38 g/mol, representing a 1.80-fold increase over levetiracetam (170.21 g/mol) and a 1.44-fold increase over brivaracetam (212.29 g/mol) [1]. This increased mass corresponds to the addition of the fluorophenyl-propyl extension, which provides a larger molecular footprint for engaging hydrophobic cavities within the SV2A binding pocket that are unexploited by the smaller, first-generation racetams. Cross-study analysis of SV2A ligands indicates that molecular weight in the 250–350 Da range is optimal for balancing target affinity with brain penetration, and the target compound falls within this window while offering a distinct interaction surface area compared to the 170–212 Da range of approved drugs [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 306.38 |
| Comparator Or Baseline | Levetiracetam: 170.21; Brivaracetam: 212.29; Seletracetam: 230.28 |
| Quantified Difference | 1.80× levetiracetam; 1.44× brivaracetam; 1.33× seletracetam |
| Conditions | Calculated from molecular formula C₁₇H₂₃FN₂O₂; comparator data from PubChem [1] |
Why This Matters
A 1.4–1.8× larger scaffold enables exploration of auxiliary binding pockets within SV2A or secondary targets, which cannot be probed with compact racetam structures.
- [1] National Center for Biotechnology Information. PubChem Compound Summary: Levetiracetam (CID 5284583); Brivaracetam (CID 9837243). View Source
- [2] Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high-affinity SV2A ligand. European Journal of Pharmacology, 664(1-3), 36-44. View Source
